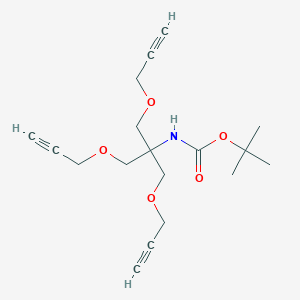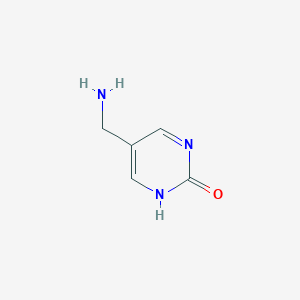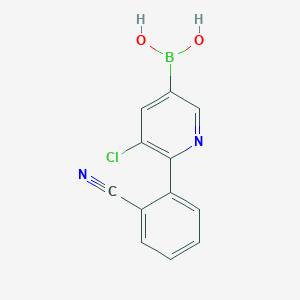
Delta9-THCQ
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta-9-tetrahydrocannabinol quinone (Delta9-THCQ) is a synthetic derivative of Delta-9-tetrahydrocannabinol (Delta9-THC), the primary psychoactive component of the cannabis plant
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Delta9-THCQ typically involves the oxidation of Delta9-THC. One common method is the use of chromic acid or potassium permanganate as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective oxidation of the hydroxyl group to a quinone structure.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of Delta9-THC from cannabis plants, followed by chemical oxidation. The process includes:
Extraction: Delta9-THC is extracted from cannabis flowers using organic solvents.
Oxidation: The extracted Delta9-THC is then oxidized using chromic acid or potassium permanganate.
Purification: The resulting this compound is purified using chromatographic techniques to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Delta9-THCQ undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert this compound back to Delta9-THC or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the quinone structure.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
Oxidation: Formation of higher quinone derivatives.
Reduction: Conversion back to Delta9-THC or other reduced forms.
Substitution: Introduction of different functional groups, leading to a variety of substituted quinones.
Aplicaciones Científicas De Investigación
Delta9-THCQ has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of quinones and their derivatives.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Delta9-THCQ exerts its effects through interactions with various molecular targets and pathways. It is known to:
Bind to Cannabinoid Receptors: this compound interacts with cannabinoid receptors (CB1 and CB2) in the body, leading to modulation of neurotransmitter release and other cellular responses.
Modulate Enzymatic Activity: It can influence the activity of enzymes involved in oxidative stress and inflammation.
Affect Cellular Signaling: this compound can alter signaling pathways related to cell growth, apoptosis, and immune responses.
Comparación Con Compuestos Similares
Delta9-THCQ is unique compared to other similar compounds due to its quinone structure. Some similar compounds include:
Delta9-THC: The parent compound, known for its psychoactive effects.
Delta8-THC: An isomer of Delta9-THC with slightly different psychoactive properties.
Delta9-THCA: The acidic precursor of Delta9-THC, which is non-psychoactive until decarboxylated.
Delta9-THCV: A variant with potential appetite-suppressing and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C21H28O3 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-1,4-dione |
InChI |
InChI=1S/C21H28O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h11-12,15-16H,5-10H2,1-4H3/t15-,16-/m1/s1 |
Clave InChI |
KVAAAUWYXXYUQE-HZPDHXFCSA-N |
SMILES isomérico |
CCCCCC1=CC(=O)C2=C(C1=O)OC([C@H]3[C@H]2C=C(CC3)C)(C)C |
SMILES canónico |
CCCCCC1=CC(=O)C2=C(C1=O)OC(C3C2C=C(CC3)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]](/img/structure/B14088660.png)

![3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B14088674.png)
![N-[3-{[(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy}-4-oxonaphthalen-1(4H)-ylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14088677.png)

![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)
